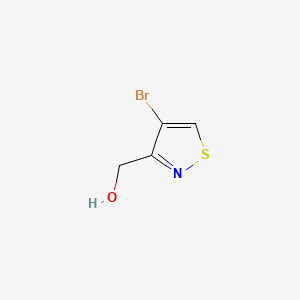

(4-Bromoisothiazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1,2-thiazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBABAKFOIEMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-79-2 | |

| Record name | (4-bromo-1,2-thiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Functionalization of 4 Bromoisothiazol 3 Yl Methanol

Reactivity of the Bromine Substituent

Palladium-Catalyzed Cross-Coupling Reactions

Stille Cross-Coupling with Organostannanes

Mitigation Strategies for Residual Tin Contamination

Stille cross-coupling reactions, while effective for carbon-carbon bond formation, are often complicated by the contamination of the desired product with residual organotin byproducts. These tin impurities can be challenging to remove and may interfere with subsequent reactions or biological assays. Several strategies have been developed to mitigate this issue.

One common approach involves the use of fluoride-based workup procedures. Treatment of the crude reaction mixture with a fluoride (B91410) source, such as potassium fluoride, leads to the precipitation of insoluble tin fluorides, which can then be removed by filtration. The effectiveness of this method can be dependent on the specific tin reagents used and the solubility of the resulting fluoride salts.

Chromatographic purification is another widely employed technique. The choice of stationary phase and eluent system can be optimized to effectively separate the desired product from tin residues. For instance, the use of highly polar or functionalized silica (B1680970) gels can enhance the retention of organotin compounds. In some cases, a multi-step chromatographic process may be necessary to achieve the desired level of purity.

Furthermore, the development of tin-free cross-coupling methodologies, such as the Suzuki-Miyaura or Negishi reactions, provides an alternative route to the desired products, thereby avoiding the issue of tin contamination altogether. The choice of a particular mitigation strategy will depend on the scale of the reaction, the nature of the desired product, and the required level of purity.

Sonogashira Cross-Coupling with Alkynes

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For (4-bromoisothiazol-3-yl)methanol, this reaction allows for the introduction of various alkyne-containing moieties at the C4 position of the isothiazole (B42339) ring.

The general reaction scheme involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications where copper contamination is a concern. nih.gov These methods often employ alternative bases or ligands to facilitate the catalytic cycle. nih.gov The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, can significantly influence the efficiency and substrate scope of the Sonogashira coupling.

Table 1: Examples of Sonogashira Cross-Coupling Reactions

| Entry | Alkyne | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | (4-(Phenylethynyl)isothiazol-3-yl)methanol |

| 2 | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | (4-(Hept-1-yn-1-yl)isothiazol-3-yl)methanol |

This table is illustrative and specific reaction conditions and yields would need to be determined experimentally.

Negishi Cross-Coupling and other Metal-Catalyzed Coupling Reactions

The Negishi cross-coupling reaction provides another versatile method for C-C bond formation, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgjk-sci.com This reaction is known for its high functional group tolerance and stereospecificity. jk-sci.com In the context of this compound, an organozinc reagent can be coupled at the C4 position.

The preparation of the required organozinc reagent can be achieved through various methods, including the direct insertion of zinc into an organic halide or by transmetalation from other organometallic species. The choice of catalyst, often a palladium or nickel complex with phosphine (B1218219) ligands, is crucial for the success of the reaction. wikipedia.orgjk-sci.com

Besides Stille, Sonogashira, and Negishi couplings, other metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura (using boronic acids or esters), Hiyama (using organosilanes), and Buchwald-Hartwig amination (for C-N bond formation) can also be employed to functionalize the C4 position of the isothiazole ring, expanding the range of accessible derivatives.

Nucleophilic Substitution Reactions at the Brominated Position

The bromine atom at the C4 position of the isothiazole ring can be susceptible to nucleophilic substitution, although this reactivity is generally lower than that of many other aromatic systems. byjus.com The electron-withdrawing nature of the isothiazole ring can activate the C-Br bond towards nucleophilic attack.

A variety of nucleophiles, including amines, thiols, and alkoxides, can potentially displace the bromide. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions, such as temperature and the use of a catalyst. byjus.com In some cases, harsh conditions may be required, which could lead to side reactions or decomposition of the starting material. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, which typically involves the formation of a Meisenheimer complex intermediate.

Magnesium Insertion for Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be achieved through the insertion of magnesium metal into the carbon-bromine bond. leah4sci.commnstate.edu This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. leah4sci.com The resulting organomagnesium compound, (4-(magnesiobromo)isothiazol-3-yl)methanol, is a potent nucleophile and a versatile intermediate in organic synthesis.

However, the presence of the acidic hydroxyl group in the starting material can complicate the reaction, as it will react with the Grignard reagent as it is formed. libretexts.org To circumvent this issue, the hydroxyl group must first be protected with a suitable protecting group that is stable to the Grignard formation conditions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals. After the Grignard reagent has been formed and reacted with an electrophile, the protecting group can be removed to regenerate the hydroxymethyl functionality.

Alternatively, low-temperature conditions and the use of highly activated magnesium (Rieke magnesium) can sometimes allow for the formation of functionalized Grignard reagents in the presence of certain functional groups. cmu.edu

Reactivity of the Hydroxymethyl Group

Oxidation Reactions to Carbaldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group in this compound can be oxidized to either an aldehyde (4-bromoisothiazole-3-carbaldehyde) or a carboxylic acid (4-bromoisothiazole-3-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. ncert.nic.in These reactions are often carried out in anhydrous solvents to prevent the formation of the corresponding hydrate, which can be further oxidized.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid), or Jones reagent, will typically oxidize the primary alcohol directly to the carboxylic acid. ncert.nic.in The choice of oxidant will depend on the desired product and the compatibility of the reagent with the other functional groups present in the molecule, particularly the bromo-substituted isothiazole ring.

Table 2: Oxidation of this compound

| Entry | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| 1 | PCC | CH₂Cl₂ | 4-Bromoisothiazole-3-carbaldehyde (B1380399) |

| 2 | DMP | CH₂Cl₂ | 4-Bromoisothiazole-3-carbaldehyde |

| 3 | KMnO₄ | H₂O/Acetone | 4-Bromoisothiazole-3-carboxylic acid |

This table is illustrative and specific reaction conditions and yields would need to be determined experimentally.

Selective Oxidation Methods

The primary alcohol functionality of this compound can be selectively oxidized to yield either the corresponding aldehyde, 4-bromoisothiazole-3-carbaldehyde, or the carboxylic acid, 4-bromoisothiazole-3-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

While specific literature on the oxidation of this compound is limited, the oxidation of related isothiazole-based alcohols has been documented. For instance, secondary carbinols on the isothiazole ring have been successfully oxidized to their corresponding ketones using chromium trioxide. rsc.org This suggests that similar chromium-based reagents, or other modern, milder oxidizing agents, could be employed for the selective oxidation of the primary alcohol in this compound.

Common methods for the selective oxidation of primary alcohols to aldehydes include the use of pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. For the conversion to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would typically be employed.

Table 1: Potential Selective Oxidation Methods for this compound

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 4-Bromoisothiazole-3-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 4-Bromoisothiazole-3-carbaldehyde | Dess-Martin Periodinane | Dichloromethane (DCM), Room Temperature |

| 4-Bromoisothiazole-3-carboxylic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

| 4-Bromoisothiazole-3-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |

Esterification and Etherification Reactions

The hydroxyl group of this compound is amenable to standard esterification and etherification reactions, allowing for the introduction of a wide range of alkyl and aryl substituents.

Formation of Alkyl and Aryl Ethers

The synthesis of alkyl and aryl ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with an appropriate alkyl or aryl halide (or sulfonate) to form the desired ether. For the synthesis of aryl ethers, a copper-catalyzed Ullmann condensation might be necessary if an unactivated aryl halide is used.

Table 2: General Protocol for Williamson Ether Synthesis of this compound Derivatives

| Step | Reagents | Purpose |

|---|---|---|

| 1 | Sodium Hydride (NaH) or other strong base | Deprotonation of the hydroxyl group to form the alkoxide |

| 2 | Alkyl Halide (R-X) or Aryl Halide (Ar-X) | SN2 displacement to form the C-O-R or C-O-Ar bond |

Synthesis of Ester Derivatives

Ester derivatives of this compound can be readily prepared through several standard methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, for a more reactive approach that avoids the equilibrium limitations of Fischer esterification, the alcohol can be treated with an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the acidic byproduct. libretexts.org

Table 3: Common Esterification Methods for this compound

| Method | Reactants | Catalyst/Base | Byproduct |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (RCOOH) | Concentrated H₂SO₄ | Water (H₂O) |

| Acyl Chloride Method | Acyl Chloride (RCOCl) | Pyridine | Pyridinium hydrochloride |

| Acid Anhydride Method | Acid Anhydride ((RCO)₂O) | Pyridine | Carboxylic acid (RCOOH) |

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a more reactive species. A common and effective method for this is the reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding (4-bromoisothiazol-3-yl)methyl chloride or bromide, respectively. rsc.orgmasterorganicchemistry.com These haloalkanes are then excellent substrates for SN2 reactions with a variety of nucleophiles. For instance, the treatment of related hydroxymethylisothiazoles with thionyl chloride has been shown to produce the chloromethyl derivatives, which can then be reacted with amines to generate aminomethylisothiazoles. rsc.org Similarly, a (thiazol-4-yl)methanol derivative has been converted to the corresponding bromide using PBr₃. google.com

Table 4: Two-Step Nucleophilic Substitution of the Hydroxyl Group

| Step | Reagent(s) | Intermediate Product | Subsequent Reaction | Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|---|---|

| 1a | Thionyl Chloride (SOCl₂) | (4-Bromoisothiazol-3-yl)methyl chloride | SN2 | Cyanide (CN⁻) | (4-Bromoisothiazol-3-yl)acetonitrile |

| 1b | Phosphorus Tribromide (PBr₃) | (4-Bromoisothiazol-3-yl)methyl bromide | SN2 | Azide (N₃⁻) | 3-(Azidomethyl)-4-bromoisothiazole |

Formation of Activated Hydroxyl Derivatives (e.g., sulfonates)

An alternative to converting the alcohol to a halide is to transform it into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, often more reactive than halides. The synthesis of these derivatives is typically achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting (4-bromoisothiazol-3-yl)methyl sulfonate can then be readily displaced by a wide range of nucleophiles in SN2 reactions. A patent has described the synthesis of a thiazole-containing mesylate from the corresponding alcohol using methanesulfonyl chloride and triethylamine. google.com

Table 5: Synthesis and Reactivity of Sulfonate Esters

| Sulfonate Ester | Sulfonyl Chloride Reagent | Base | General Reactivity |

|---|---|---|---|

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Excellent leaving group for SN2 reactions |

| Mesylate | Methanesulfonyl chloride (MsCl) | Triethylamine (Et₃N) | Excellent leaving group for SN2 reactions |

Transformations Involving Both Functional Groups

While the focus of this article is on the transformations of the hydroxyl group, it is important to recognize that the bromine atom on the isothiazole ring also offers a site for chemical modification, typically through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. The strategic manipulation of both the hydroxyl and bromo functionalities allows for the synthesis of a diverse array of complex isothiazole derivatives. The relative reactivity of the two sites would depend on the specific reaction conditions and reagents employed. For instance, a nucleophilic substitution at the hydroxyl group (after activation) could be performed, followed by a palladium-catalyzed cross-coupling at the C4-bromo position, or vice versa. This dual functionality makes this compound a valuable and versatile building block in medicinal and materials chemistry.

Applications of 4 Bromoisothiazol 3 Yl Methanol As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The unique arrangement of functional groups in (4-bromoisothiazol-3-yl)methanol facilitates its use in constructing intricate heterocyclic architectures. The bromine atom is amenable to various cross-coupling and substitution reactions, while the methanol (B129727) moiety can be oxidized or otherwise modified to introduce new functionalities, paving the way for the synthesis of fused and highly substituted isothiazole (B42339) derivatives. sci-hub.se

The isothiazole ring can be annulated to other ring systems to create fused heterocyclic scaffolds, which are of significant interest in drug discovery. Methodologies such as intramolecular transannulation and cycloaddition reactions are employed to build these complex structures. For instance, Rh(I)-catalysis has been used in the intramolecular transannulation of cyano-tethered 1,2,3-thiadiazoles to produce bicyclic isothiazoles. sci-hub.se Another powerful strategy involves the [3+2] cycloaddition reaction of α,β-unsaturated sultams (cyclic sulfonamides), which can be derived from isothiazole precursors, with various 1,3-dipolar compounds to yield fused heterocyclic systems in a regio- and diastereoselective manner. researchgate.net A notable application is the synthesis of brassilexin, an antifungal phytoalexin, which features a fused isothiazolo[5,4-b]indole scaffold, demonstrating a straightforward and high-yield synthetic route to these valuable compounds. sci-hub.se

Table 1: Examples of Reactions for Fused Isothiazole Synthesis

| Reaction Type | Precursors | Catalyst/Reagents | Product Type | Ref |

| Intramolecular Transannulation | Cyano-tethered 1,2,3-thiadiazoles | Rh(I) catalyst | Bicyclic isothiazoles | sci-hub.se |

| [3+2] Cycloaddition | α,β-unsaturated sultams, Azomethine ylides | N/A | Fused heterocyclic building blocks | researchgate.net |

| Decyanative Cyclization | Aldehyde, NaSCN, Urea | Microwave irradiation | Steroidal/Non-steroidal isothiazoles | sci-hub.se |

This compound is an excellent starting material for producing isothiazoles with multiple substituents. The differential reactivity of its functional groups allows for sequential and site-selective modifications. The methanol group can be readily oxidized to the corresponding aldehyde (4-bromoisothiazole-3-carbaldehyde) or carboxylic acid (4-bromoisothiazole-3-carboxylic acid), which can then participate in further reactions like condensation or amidation.

Simultaneously, the bromine atom at the C4 position can be replaced through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to introduce aryl, alkyl, or alkynyl groups. sci-hub.seresearchgate.net This independent functionalization at different positions is crucial for creating polysubstituted isothiazole analogues. sci-hub.se For example, the palladium-catalyzed direct C-H arylation of 3-bromoisothiazole-5-carbonitrile (B13363780) with aryl iodides has been shown to produce 4-aryl-3-bromoisothiazole-5-carbonitriles, highlighting the possibility of introducing substituents at the C4 position even in the presence of other reactive sites. researchgate.net This strategic functionalization is key to tuning the electronic and steric properties of the final molecule for various applications.

Role in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The isothiazole scaffold, and specifically intermediates like this compound, are well-suited for DOS strategies due to the multiple vectors for diversification. thieme-connect.comnih.gov

Researchers have successfully constructed large libraries of isothiazole-containing compounds. In one notable example, a one-pot, multi-component protocol was developed to generate a 180-member library of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. researchgate.netnih.gov This was achieved by reacting a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold with a wide array of amines and azides. nih.gov Building on this, a further 41-member library was created using a similar one-pot click/esterification protocol. nih.gov Such libraries, containing novel and diverse motifs, are submitted for biological evaluation to identify new small molecule probes and potential therapeutic agents. thieme-connect.comnih.govthieme-connect.com The ability to readily modify the isothiazole core at several positions makes it an attractive scaffold for generating chemical diversity. sci-hub.se

Table 2: Example of an Isothiazole-Based Compound Library

| Library Name | Core Scaffold | Diversification Protocol | Number of Compounds | Purpose | Ref |

| Library A & B | Dihydroisothiazole 1,1-dioxide | One-pot click/aza-Michael | 180 | Small molecular probe discovery | researchgate.netnih.gov |

| Library C | Dihydroisothiazole 1,1-dioxide | One-pot click/OACC esterification | 41 | Small molecular probe discovery | nih.gov |

Development of Chemical Probes and Ligands for Research

The isothiazole nucleus is a key component in the design of specialized chemical probes and ligands for biological and chemical research. thieme-connect.comnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and isothiazole derivatives have been developed for such purposes. For example, aminoisothiazolamides were identified as potent inhibitors of lysyl-tRNA synthetase (KRS1), a crucial enzyme in protein biosynthesis, making them useful tools for studying this biological pathway. researchgate.net The development of these probes often relies on the synthetic flexibility of isothiazole intermediates.

Furthermore, isothiazole derivatives can act as ligands that coordinate with metal ions to form complexes with specific catalytic or material properties. thieme-connect.combldpharm.com For instance, 4,5-dichloroisothiazole-3-carboxylic acid has been used to synthesize a Pd(II) complex, demonstrating the potential of isothiazole carboxylates to act as ligands. thieme-connect.com These metal complexes can be employed as catalysts in various chemical transformations, including cross-coupling reactions. thieme-connect.com The ability to synthesize a wide range of substituted isothiazoles allows for the fine-tuning of the ligand's electronic and steric properties to optimize the performance of the resulting metal complex.

Precursor for Advanced Organic Materials

The application of this compound extends beyond biological applications into the realm of materials science. The isothiazole ring is a robust heterocyclic system that can be incorporated into larger molecular structures to create functional organic materials with interesting electronic or optical properties. researchgate.net For example, compositions containing isothiazole derivatives have been used as protective agents for polymers and dyes and have even found applications in color photography. researchgate.net The inherent properties of the sulfur- and nitrogen-containing heterocycle can be harnessed for these functions.

While direct polymerization of this compound is not widely reported, the isothiazole scaffold has been successfully integrated into polymer backbones. A notable example is the synthesis of fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole (B1210989) units through a multicomponent polymerization approach. rsc.org These polymers exhibited high molecular weights and good thermal stability. rsc.org This demonstrates the principle that isothiazole-containing monomers can be used to construct novel polymer architectures. The functional handles on this compound—the alcohol and the bromine—provide potential points for polymerization or for grafting onto existing polymer chains, suggesting its utility as a monomer or functionalizing agent for creating advanced materials. thieme-connect.com

Optoelectronic Materials

As of the current scientific literature, there are no specific, documented instances of this compound being directly utilized as a synthetic intermediate in the manufacturing of optoelectronic materials. However, the structural components of the molecule, namely the electron-deficient isothiazole ring and its reactive functional groups, suggest its potential as a valuable building block in this field.

The broader class of thiazole (B1198619) and isothiazole-based compounds is of significant interest for applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netacs.orgrsc.org The utility of these heterocyclic systems stems from their distinct electronic properties, which can be tuned to enhance charge transport and light absorption or emission. acs.orgsdiarticle5.com

This compound possesses two key reactive sites that could be exploited for the synthesis of larger, conjugated systems suitable for optoelectronic applications:

The Bromine Atom: The bromo-substituent at the 4-position of the isothiazole ring is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions). These reactions are fundamental in polymer chemistry for creating extended π-conjugated polymer backbones, which are essential for charge transport in semiconductor devices.

The Methanol Group: The hydroxymethyl group at the 3-position can be oxidized to form the corresponding aldehyde, 4-bromoisothiazole-3-carbaldehyde (B1380399). Aldehydes are crucial starting materials for condensation reactions. For instance, the synthesis of thiazolo[5,4-d]thiazoles (TzTzs), a class of compounds used in OLEDs, often involves the condensation of an aromatic aldehyde with dithiooxamide. mdpi.com

Given these reactive capabilities, this compound could theoretically serve as a precursor to various optoelectronic materials. For example, its aldehyde derivative could be used to synthesize asymmetric TzTz structures, or the bromine atom could be used to couple the isothiazole unit into a larger polymer chain. The electron-deficient nature of the isothiazole ring itself can enhance the electron-accepting properties of a resulting material, a desirable characteristic for n-type semiconductors in OFETs or for acceptor materials in solar cells. osti.gov

While these applications are plausible based on established chemical principles and the known utility of related compounds, further research is required to explore and confirm the viability of this compound as a precursor for high-performance optoelectronic materials.

Advanced Research Perspectives and Methodological Innovations

Computational Chemistry and Mechanistic Studies

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions involving isothiazoles. Through theoretical calculations, researchers can elucidate reaction mechanisms, predict the behavior of molecules, and guide the design of more efficient synthetic routes.

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of reactions involving heterocyclic compounds like isothiazoles. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction energetics, providing a detailed picture of how a reaction proceeds.

Studies on related thiazole (B1198619) systems have demonstrated the power of DFT in understanding reaction pathways. For instance, quantum chemical calculations have been used to elucidate the metabolic activation mechanism of the thiazole ring, a process that can involve ring-opening to form reactive thioamides. nih.gov These studies show that the specific pathway is highly dependent on the nature of substituents on the thiazole ring. nih.gov DFT can trace the reaction mechanism and identify crucial nucleophilic and electrophilic species involved in the formation of the thiazole ring itself. tandfonline.com Theoretical investigations have also been applied to understand the complex photochemical rearrangements and isomerizations of isothiazoles, mapping out the preferred reaction routes from excited states. psu.edu Such computational models can offer explanations for experimental observations that are not intuitively obvious. psu.edu

Table 1: Selected DFT Studies on Thiazole/Isothiazole (B42339) Reaction Mechanisms

| Study Focus | Key Findings | Reference |

|---|---|---|

| Thiazole Ring Opening | Substituents (electron-donating vs. withdrawing) determine whether the ring opens directly or indirectly. | nih.gov |

| Thiazole Formation | DFT helps in comprehending the mechanism of formation by identifying key reactive species. | tandfonline.com |

| Photochemical Isomerization | Elucidated the preferred reaction pathway for photo-transposition, involving conical intersections. | psu.edu |

A significant application of computational chemistry is the prediction of how a molecule like (4-Bromoisothiazol-3-yl)methanol will behave in a chemical reaction. This includes predicting which sites on the molecule are most likely to react (reactivity) and which of several possible products is most likely to form (selectivity).

DFT calculations are instrumental in predicting these profiles. For example, studies on the bioactivation of the thiazole ring have shown that electron-donating substituents favor a direct ring-opening mechanism, whereas electron-withdrawing groups tend to proceed through an indirect pathway involving intermediates. nih.gov This predictive capability is crucial for understanding how the bromine atom and the methanol (B129727) group on this compound might influence its reactivity compared to other substituted isothiazoles. Furthermore, computational models have been successfully used to explain and predict regioselectivity in reactions forming benzoisothiazoles, providing fundamental insights where simple steric and electronic arguments fall short. acs.org Calculations can also predict the most likely sites for electrophilic substitution on the isothiazole ring system. scispace.com This information is invaluable for chemists planning new synthetic transformations.

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology in chemical synthesis. sci-hub.se This approach offers numerous advantages for the synthesis of heterocycles, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and potential for scalability. acs.orgspringerprofessional.denih.gov

The synthesis of isothiazoles and other heterocycles has been successfully adapted to continuous flow setups. rsc.org For instance, a metal-free, visible-light-promoted synthesis of isothiazoles was effectively implemented in a continuous flow system, highlighting the method's synthetic value. rsc.org Flow reactors, often in the form of capillary tubes, allow for the safe use of pressurized gases and high temperatures, enabling reactions that would be hazardous or inefficient in traditional batch reactors. acs.orgspringerprofessional.de This technology facilitates multistep sequences where intermediates are generated and consumed in a continuous, uninterrupted process, streamlining the synthesis of complex molecules. nih.gov The short reaction times, often on the order of minutes, and the potential for automation make flow chemistry a powerful tool for accelerating the discovery and production of compounds like this compound. nih.govmdpi.comrsc.org

Green Chemistry Approaches in Isothiazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of isothiazoles is an area where green chemistry principles are being actively applied to improve sustainability.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Researchers have made significant progress in developing synthetic methods for isothiazoles and related heterocycles in environmentally benign media like water or under solvent-free conditions. bepls.com

Synthesizing isoxazoles, a related azole, has been achieved in aqueous media without any catalyst, offering advantages of easier work-up, mild conditions, and high yields. mdpi.com For isothiazoles, reactions in aqueous media can facilitate product purification, as the desired compounds often precipitate out of the reaction mixture. arkat-usa.org The use of water as a solvent is highly desirable due to its low cost, non-flammability, and environmental friendliness. nih.govnih.gov Solvent-free approaches, such as the oxidative cyclization of precursors on a solid support like silica (B1680970) gel, also represent a promising green alternative, sometimes accelerated by microwave irradiation. thieme-connect.com

A notable advancement is the use of magnetic nanoparticles as catalyst supports. researchgate.net For example, a copper catalyst supported on iron oxide (Fe₃O₄) nanoparticles has been used for thiazole synthesis. tandfonline.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. researchgate.nettandfonline.com Similarly, other heterogeneous catalysts, such as cobalt phthalocyanine, have been shown to be recyclable for the synthesis of benzo[d]isothiazolones in aqueous media. arkat-usa.org The development of such systems, including reusable nanocrystals and biopolymer-based catalysts, is crucial for creating economically viable and environmentally responsible methods for producing isothiazole derivatives. mdpi.comacs.orgrsc.org

Table 3: Examples of Reusable Catalysts in Azole Synthesis

| Catalyst System | Solvent | Recovery Method | Reusability | Reference |

|---|---|---|---|---|

| Cobalt Phthalocyanine | Water | - (Media recycled) | Recycled six times | arkat-usa.org |

| Fe₃O₄@SiO₂ Nanocomposite | Water | External Magnet | Multiple cycles with no noticeable change in activity | tandfonline.com |

| NiFe₂O₄ Nanoparticles | Ethanol/Water | External Magnet | Remarkable reusability | nih.govacs.org |

| PIBTU-CS Hydrogel | Various | Filtration | Multiple times without substantial reduction in efficiency | mdpi.com |

Expanding the Chemical Space Through Directed Functionalization

The strategic modification of the this compound core is crucial for exploring new areas of chemical space and generating libraries of compounds for screening. Directed functionalization leverages the distinct reactivity of the bromine atom at the C4 position and the hydroxymethyl group at the C3 position. These two functional handles allow for orthogonal chemical transformations, significantly diversifying the molecular architecture.

The bromine atom at C4 is a key site for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. researchwithrutgers.com This position is amenable to forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly powerful tools in this context. researchgate.netwikipedia.org For instance, the Suzuki reaction allows for the coupling of this compound with a wide array of aryl and heteroaryl boronic acids. researchgate.netbeilstein-journals.org This strategy has been successfully applied to similar 4-bromoisothiazole (B1276463) scaffolds to synthesize libraries of novel compounds with potential biological activities. researchgate.net Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, which can serve as handles for further click chemistry or as components of larger conjugated systems. wikipedia.org

The hydroxymethyl group at the C3 position offers a different set of opportunities for derivatization. It can be readily oxidized under mild conditions to the corresponding aldehyde (4-bromoisothiazole-3-carbaldehyde) or carboxylic acid (4-bromoisothiazole-3-carboxylic acid). researchgate.net These new functional groups are gateways to a vast number of subsequent reactions. The aldehyde can undergo reductive amination, Wittig reactions, and condensations to introduce diverse side chains. The carboxylic acid can be converted into amides, esters, and other acyl derivatives, which are prevalent motifs in biologically active molecules. acs.org Furthermore, the hydroxyl group itself can be converted into a leaving group (e.g., a tosylate or mesylate) or an ether, providing additional pathways for modification. rsc.org

The following table summarizes the key directed functionalization strategies for this compound and the resulting classes of compounds.

| Functionalization Site | Reaction Type | Reagents/Catalysts | Functional Group Introduced | Resulting Compound Class |

| C4-Bromine | Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Aryl/Heteroaryl Boronic Acid | Aryl, Heteroaryl | 4-Aryl/Heteroaryl-isothiazol-3-yl)methanols |

| C4-Bromine | Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Terminal Alkyne | Alkynyl | 4-Alkynyl-isothiazol-3-yl)methanols |

| C4-Bromine | Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | Amino | 4-Amino-isothiazol-3-yl)methanols |

| C4-Bromine | Thiolation | Base, Thiol | Thioether | 4-(Alkyl/Arylthio)isothiazol-3-yl)methanols |

| C3-Hydroxymethyl | Oxidation | Oxidizing agent (e.g., PCC, MnO₂) | Aldehyde | 4-Bromoisothiazole-3-carbaldehydes |

| C3-Hydroxymethyl | Oxidation | Stronger oxidizing agent (e.g., KMnO₄) | Carboxylic Acid | 4-Bromoisothiazole-3-carboxylic acids |

| C3-Hydroxymethyl | Etherification | Base, Alkyl Halide | Ether | (4-Bromo-3-(alkoxymethyl)isothiazoles |

| C3-Hydroxymethyl | Esterification | Acyl Chloride, Base | Ester | (4-Bromoisothiazol-3-yl)methyl esters |

These methodological innovations allow chemists to systematically and efficiently generate a wide range of derivatives from a single, readily accessible starting material, thereby populating chemical libraries with novel and diverse isothiazole-based compounds for further investigation.

Future Directions in Isothiazole-Based Compound Research

The isothiazole scaffold is poised to remain a focal point of research in medicinal chemistry and materials science, with several key trends shaping its future. thieme-connect.comresearchgate.net The development of novel isothiazole-containing molecules as therapeutic agents is a primary driver, spurred by the scaffold's presence in drugs targeting a wide range of diseases. researchgate.netcolab.ws

A major future direction is the design of highly selective inhibitors for specific biological targets. For example, recent research has highlighted the potential of isothiazole derivatives as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. nih.gov Future work will likely focus on optimizing these scaffolds to enhance potency and improve pharmacokinetic profiles, leveraging structure-based drug design and computational modeling. acs.org The synthesis of isothiazole-based compounds as multi-targeted agents, particularly for complex diseases like cancer, is another promising avenue. colab.ws

The development of more sophisticated and efficient synthetic methodologies will continue to be a priority. researchwithrutgers.com This includes the exploration of novel catalytic systems for C-H functionalization, which would allow for the direct modification of the isothiazole ring without the need for pre-installed handles like halogens. Photochemical methods that enable the permutation and skeletal editing of heterocyclic rings are also emerging as a powerful strategy to access previously difficult-to-synthesize isomers and expand the accessible chemical space. researchgate.net

Furthermore, the application of artificial intelligence and machine learning (AI/ML) is set to accelerate the discovery of new isothiazole-based compounds. acs.org These technologies can be used to predict the properties of virtual compounds, prioritize synthetic targets, and optimize reaction conditions, thereby streamlining the "Design-Make-Test-Analyze" cycle in drug discovery. acs.org

In materials science, the unique electronic properties of the isothiazole ring will continue to be exploited in the design of organic semiconductors, dyes, and other functional materials. researchgate.net Research will likely focus on creating complex, conjugated systems incorporating the isothiazole moiety to tune optical and electronic properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromoisothiazol-3-yl)methanol, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing precursors (e.g., substituted isothiazoles) with brominating agents in anhydrous solvents like ethanol or dichloromethane. Post-synthesis, purity is achieved through recrystallization or column chromatography using silica gel. For example, intermediates like 4-Bromoisothiazole-3-carboxamide (CAS 88982-25-6) can be purified to >98% purity via gradient elution .

- Key Parameters : Reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.1 for bromine equivalents) are critical. Purity is verified via HPLC or NMR, with melting point consistency (e.g., 72°C for related bromoisothiazoles) serving as a secondary indicator .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential?

- Methodology :

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, the hydroxyl proton in methanol derivatives appears as a singlet near δ 4.5–5.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 208.95 g/mol for CHBrNOS) and isotopic patterns for bromine .

- IR Spectroscopy : O–H stretching (3200–3600 cm) and C–Br vibrations (500–600 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom at the 4-position undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling. Steric hindrance from the isothiazole ring slows aryl-aryl coupling, requiring bulky ligands (e.g., XPhos) and elevated temperatures (100–120°C). Electronic effects are studied via Hammett plots, where electron-withdrawing groups on coupling partners increase reaction rates .

- Data Contradictions : Some studies report lower yields (<50%) with electron-rich arylboronic acids due to competing protodebromination, while others achieve >70% yields using Pd(OAc)/SPhos systems .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Derivatives like (2-Bromo-4-fluorothiophen-3-yl)methanol show conflicting enzyme inhibition data (IC = 2–10 µM in tyrosinase assays). Contradictions arise from assay conditions (pH, substrate concentration) or impurity profiles. Resolution involves:

Reproducibility Checks : Standardizing assay protocols (e.g., fixed pH 6.8 and 25°C) .

Metabolite Profiling : LC-MS/MS identifies active vs. degradant species .

Q. How can computational modeling guide the design of this compound-based inhibitors for kinase targets?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase). The bromine moiety often occupies hydrophobic pockets, while the methanol group forms hydrogen bonds with catalytic lysines .

- MD Simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Methodological Guidance

Q. What are best practices for analyzing conflicting melting point data in brominated isothiazole derivatives?

- Root Cause Analysis : Discrepancies (e.g., 72°C vs. 61–63°C for similar compounds) may stem from polymorphism or solvent residues.

- Resolution Steps :

DSC/TGA : Differentiate polymorphs via endothermic peaks.

PXRD : Confirm crystalline phase consistency .

Elemental Analysis : Verify stoichiometry (e.g., CHBrNOS requires C 23.09%, H 1.94%) .

Q. How to optimize reaction conditions for scaling up this compound synthesis?

- Scale-Up Challenges : Exothermic bromination requires controlled addition (e.g., syringe pumps) to avoid runaway reactions.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.